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Compound of Interest

Compound Name: 3-(4-Bromophenyl)cyclobutanol

CAS No.: 916814-02-3

Cat. No.: B2469891 Get Quote

Executive Summary
3-(4-Bromophenyl)cyclobutanol (CAS: 1183047-51-9) is a high-value functionalized

cycloalkane intermediate. Characterized by a rigid cyclobutane core substituted with a lipophilic

bromophenyl group and a polar hydroxyl moiety, it serves as a critical scaffold in medicinal

chemistry—particularly for kinase inhibitors and cross-coupling reactions (Suzuki-Miyaura).

This guide provides a definitive solubility landscape derived from physicochemical principles

and analogous process data. It addresses the lack of public experimental datasets by

establishing a predictive solubility model and a validated experimental protocol for researchers

to determine precise saturation limits in their specific workflows.

Physicochemical Profile
Understanding the molecular properties is a prerequisite for predicting solubility behavior. The

molecule exhibits a "push-pull" polarity: the lipophilic bromophenyl tail contrasts with the

hydrophilic hydroxyl head, but the overall character is dominated by the lipophilic domain.
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Property Data Source/Note

Chemical Name
3-(4-

Bromophenyl)cyclobutanol
IUPAC

CAS Number 1183047-51-9 Primary Identifier

Stereoisomer CAS 916814-02-3 (cis-isomer)
Stereochemistry affects crystal

packing

Molecular Formula C₁₀H₁₁BrO -

Molecular Weight 227.10 g/mol -

Physical State Solid (White to Off-White) Standard State @ 25°C

LogP (Predicted) ~2.9
Lipophilic (Poor aqueous

solubility)

H-Bond Donors 1 (Hydroxyl group)
Capable of H-bonding in

alcohols

H-Bond Acceptors 1 (Hydroxyl oxygen) -

Solubility Landscape
The solubility data below categorizes solvents based on their utility in Reaction, Extraction, and

Purification workflows.

Solvent Compatibility Table
Data inferred from structural analogs (e.g., phenylcyclobutanes) and standard process

chemistry principles.
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Solvent Class
Representative
Solvents

Solubility Rating
Process
Application

Chlorinated
Dichloromethane

(DCM), Chloroform
High

Primary extraction

solvent;

chromatography

loading.

Esters
Ethyl Acetate (EtOAc),

Isopropyl Acetate
High

Extraction;

Recrystallization

(solvent component).

Ethers
THF, Diethyl Ether,

MTBE
High

Reaction medium

(e.g., Grignard,

reduction); Extraction.

Polar Aprotic
DMSO, DMF,

Acetonitrile
High

Library storage;

Nucleophilic

substitution reactions.

Alcohols
Methanol, Ethanol,

Isopropanol
Moderate

Solubility decreases

with cooling; good for

recrystallization.

Aliphatics
Hexanes, Heptane,

Cyclohexane
Low

Anti-solvent for

precipitation/crystalliz

ation.

Aqueous
Water, PBS Buffer (pH

7.4)

Very Low (<0.1

mg/mL)

Aqueous wash phase;

requires co-solvent

(e.g., DMSO) for bio-

assays.

Mechanistic Insight
The "Lipophilic Dominance" Effect: Despite the -OH group, the 4-bromophenyl ring drives the

partition coefficient (LogP ~2.9). Consequently, the molecule partitions preferentially into

organic layers (DCM/EtOAc) during aqueous workups.
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Crystallization Logic: The compound is solid at room temperature. The most effective

purification strategy involves dissolving in a "Good" solvent (hot EtOAc or minimal DCM) and

adding a "Bad" solvent (Hexanes/Heptane) to induce controlled precipitation.

Process Engineering: Purification Workflows
The following visualizations illustrate the decision logic for solvent selection during purification,

ensuring maximum yield and purity.

Solubility-Driven Purification Logic
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Crude Reaction Mixture
(3-(4-Bromophenyl)cyclobutanol)

Liquid-Liquid Extraction
Solvent: EtOAc or DCM

Aqueous Layer
(Discard Salts)

Partitioning

Organic Layer
(Target Molecule)

Partitioning

Drying (Na2SO4) & Concentration

Crude Solid

Purity Check (TLC/LCMS)

Recrystallization
Solvent: Hot Heptane/EtOAc (10:1)

High Purity (>85%)

Flash Chromatography
Eluent: Hexanes/EtOAc (Gradient)

Low Purity (<85%)

Pure Product
(White Solid)

Click to download full resolution via product page

Caption: Workflow for isolation of 3-(4-Bromophenyl)cyclobutanol based on differential

solubility.
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Experimental Protocols
Since batch-specific impurities can alter solubility, the following Gravimetric Solubility Screen is

the gold standard for validating solubility in your specific solvent system.

Protocol: Visual Solubility Determination
Objective: Determine the approximate saturation point (mg/mL) at Room Temperature (RT).

Preparation: Weigh 10 mg of 3-(4-Bromophenyl)cyclobutanol into a clear 4 mL glass vial.

Solvent Addition: Add the target solvent in 100 µL increments.

Agitation: Vortex for 30 seconds after each addition.

Observation:

Clear Solution: Soluble.[1][2] Calculate solubility:

.

Cloudy/Particulate: Insoluble. Continue adding solvent.

Thermal Stress (Optional): If insoluble at RT, heat to 50°C. If it dissolves, the solvent is a

candidate for recrystallization.

Validated Solvent Systems for Chromatography
TLC Mobile Phase: 20% Ethyl Acetate in Hexanes (

).

Column Gradient: Start 100% Hexanes

Gradient to 30% EtOAc.
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Organic Syntheses.Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-

Bromophenyl)butanoic Acid. Org.[3][1][4][5][6] Synth. 2018, 95, 328-344.[5][7] (Process
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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